molecular formula C7H8N4O3 B11728203 4-amino-N-hydroxy-3-nitrobenzene-1-carboximidamide

4-amino-N-hydroxy-3-nitrobenzene-1-carboximidamide

Katalognummer: B11728203
Molekulargewicht: 196.16 g/mol
InChI-Schlüssel: TVRXCANKIGMPAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-N-hydroxy-3-nitrobenzene-1-carboximidamide is an organic compound with the molecular formula C7H7N3O3 It is known for its unique chemical structure, which includes an amino group, a hydroxy group, a nitro group, and a carboximidamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-hydroxy-3-nitrobenzene-1-carboximidamide typically involves the reaction of 4-nitrobenzenecarboximidamide with hydroxylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or water, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N-hydroxy-3-nitrobenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

4-amino-N-hydroxy-3-nitrobenzene-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-amino-N-hydroxy-3-nitrobenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to altered cellular functions. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-amino-3-hydroxy-1-naphthalenesulfonic acid
  • 3-amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid
  • 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Uniqueness

4-amino-N-hydroxy-3-nitrobenzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C7H8N4O3

Molekulargewicht

196.16 g/mol

IUPAC-Name

4-amino-N'-hydroxy-3-nitrobenzenecarboximidamide

InChI

InChI=1S/C7H8N4O3/c8-5-2-1-4(7(9)10-12)3-6(5)11(13)14/h1-3,12H,8H2,(H2,9,10)

InChI-Schlüssel

TVRXCANKIGMPAR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.